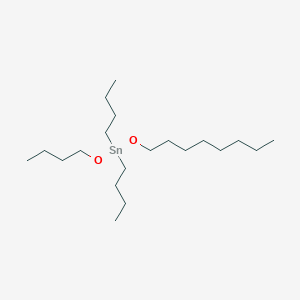
Butoxy(dibutyl)(octyloxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxy(dibutyl)(octyloxy)stannane is an organotin compound, which means it contains tin atoms bonded to carbon atoms. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, materials science, and industrial chemistry. The unique structure of this compound, with its butoxy, dibutyl, and octyloxy groups, makes it a compound of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butoxy(dibutyl)(octyloxy)stannane typically involves the reaction of tin halides with organometallic reagents. One common method is the reaction of tin tetrachloride with butyl and octyl Grignard reagents. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is typically carried out in anhydrous solvents like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Butoxy(dibutyl)(octyloxy)stannane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into tin hydrides.
Substitution: The butoxy, dibutyl, and octyloxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in various organotin derivatives with different functional groups .
Scientific Research Applications
Butoxy(dibutyl)(octyloxy)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanocomposites.
Biology and Medicine: Research explores its potential as an antimicrobial agent and its effects on biological systems.
Industrial Chemistry: It serves as a catalyst in various industrial processes, including polymerization and cross-coupling reactions
Mechanism of Action
The mechanism of action of Butoxy(dibutyl)(octyloxy)stannane involves its interaction with molecular targets through its tin center. The tin atom can form coordination complexes with various substrates, facilitating catalytic reactions. The butoxy, dibutyl, and octyloxy groups influence the compound’s reactivity and selectivity by providing steric and electronic effects .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Chloride: Another organotin compound with similar applications but different substituents.
Tetraethyltin: Used in organic synthesis and materials science.
Trimethyltin Chloride: Known for its use in research and industrial applications
Uniqueness
Butoxy(dibutyl)(octyloxy)stannane is unique due to its specific combination of butoxy, dibutyl, and octyloxy groups, which provide distinct reactivity and selectivity compared to other organotin compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
62060-54-2 |
|---|---|
Molecular Formula |
C20H44O2Sn |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
butoxy-dibutyl-octoxystannane |
InChI |
InChI=1S/C8H17O.C4H9O.2C4H9.Sn/c1-2-3-4-5-6-7-8-9;1-2-3-4-5;2*1-3-4-2;/h2-8H2,1H3;2-4H2,1H3;2*1,3-4H2,2H3;/q2*-1;;;+2 |
InChI Key |
KSNRCOGDNFZEQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO[Sn](CCCC)(CCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Methylphenyl)ethylidene]-2H-1,3-benzodithiole](/img/structure/B14555434.png)
![N-[(2-Chlorocyclohexyl)sulfanyl]-N-cyclohexylformamide](/img/structure/B14555435.png)
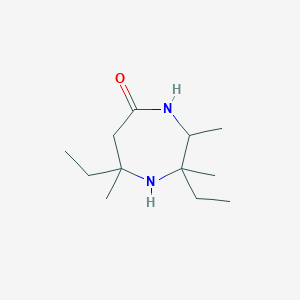
![{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14555451.png)
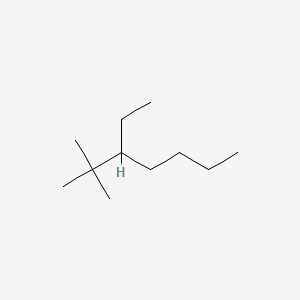
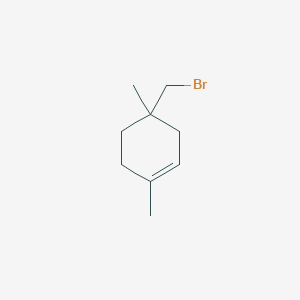
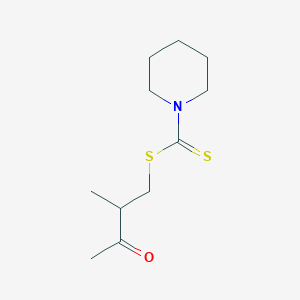
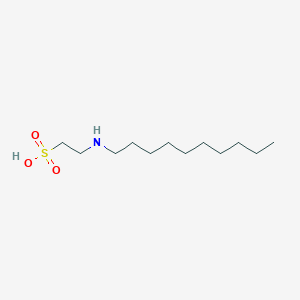
![N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14555478.png)
![(E)-1-[4-(2-Nitroethenyl)phenyl]-2-phenyldiazene](/img/structure/B14555484.png)
![7,7-Dibromo-1-methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14555487.png)
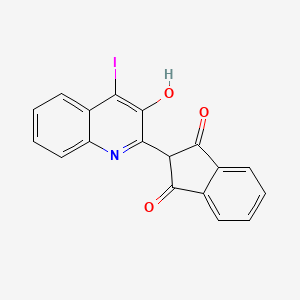
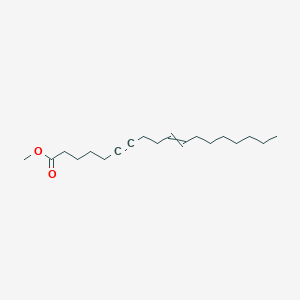
![2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinolin-6-ol](/img/structure/B14555513.png)
